An In-Depth Technical Guide to (4-Bromo-2-chlorophenyl)hydrazine hydrochloride (CAS No. 1034891-38-7)
An In-Depth Technical Guide to (4-Bromo-2-chlorophenyl)hydrazine hydrochloride (CAS No. 1034891-38-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Bromo-2-chlorophenyl)hydrazine hydrochloride, with the confirmed CAS number 1034891-38-7, is a halogenated aromatic hydrazine derivative that serves as a pivotal intermediate in synthetic organic chemistry.[1][2][3] Its unique substitution pattern offers a versatile scaffold for the construction of complex heterocyclic systems, particularly in the realm of medicinal chemistry and drug discovery. This guide provides a comprehensive overview of the compound's properties, a detailed, field-proven synthesis protocol, robust analytical methodologies for its characterization, and an exploration of its applications, with a particular focus on its role as a precursor in the synthesis of pharmaceutically active indole derivatives via the Fischer indole synthesis. Safety and handling protocols are also detailed to ensure its responsible use in a laboratory setting.
Introduction: The Strategic Importance of (4-Bromo-2-chlorophenyl)hydrazine hydrochloride
Substituted phenylhydrazines are a cornerstone of modern synthetic chemistry, valued for their reactivity in forming carbon-nitrogen bonds and their utility in constructing a diverse array of heterocyclic compounds. (4-Bromo-2-chlorophenyl)hydrazine hydrochloride distinguishes itself through the presence of both bromo and chloro substituents on the phenyl ring. These halogens not only influence the molecule's reactivity and physicochemical properties but also provide additional handles for further synthetic transformations.
The primary utility of this compound lies in its application as a key building block for active pharmaceutical ingredients (APIs). The hydrazine moiety is a potent nucleophile and a precursor to the formation of hydrazones, which are critical intermediates in numerous named reactions, most notably the Fischer indole synthesis.[4] The resulting indole core is a privileged scaffold in medicinal chemistry, found in a multitude of approved drugs and clinical candidates.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (4-Bromo-2-chlorophenyl)hydrazine hydrochloride is essential for its effective use in research and development. The table below summarizes its key characteristics.
| Property | Value | Source(s) |
| CAS Number | 1034891-38-7 | [1][2] |
| Molecular Formula | C₆H₇BrCl₂N₂ | [2] |
| Molecular Weight | 257.94 g/mol | [2][3] |
| Appearance | Off-white to light brown crystalline powder | Inferred from similar compounds |
| Solubility | Soluble in hot water and methanol | Inferred from similar compounds[5][6] |
| Storage Conditions | 2-8°C, under an inert atmosphere | [2] |
Synthesis Protocol: A Self-Validating Approach
The synthesis of (4-Bromo-2-chlorophenyl)hydrazine hydrochloride is typically achieved through a two-step process commencing from the corresponding aniline derivative, 4-bromo-2-chloroaniline. This well-established route involves diazotization followed by reduction.
Synthesis Workflow
Caption: Synthesis workflow for (4-Bromo-2-chlorophenyl)hydrazine hydrochloride.
Step-by-Step Methodology
PART 1: Diazotization of 4-Bromo-2-chloroaniline
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 4-bromo-2-chloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (approx. 3.0 eq) and water.
-
Cooling: Cool the suspension to 0-5°C using an ice-salt bath with vigorous stirring.
-
Nitrite Addition: Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water and add it dropwise to the aniline suspension via the dropping funnel, ensuring the temperature is maintained below 5°C.
-
Reaction Monitoring: After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5°C for an additional 30 minutes. The formation of the diazonium salt is typically indicated by a clear solution.
PART 2: Reduction of the Diazonium Salt
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Preparation of Reducing Agent: In a separate beaker, prepare a solution of the reducing agent. A common choice is stannous chloride (SnCl₂) dihydrate (approx. 2.5 eq) dissolved in concentrated hydrochloric acid.
-
Reduction Reaction: Slowly add the cold diazonium salt solution to the stirred solution of the reducing agent. A precipitate of the hydrazine hydrochloride may form during this addition.
-
Completion of Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reduction.
PART 3: Isolation and Purification
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Filtration: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold water.
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Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.
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Drying: Dry the purified (4-Bromo-2-chlorophenyl)hydrazine hydrochloride in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.
Analytical Characterization: Ensuring Quality and Purity
Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized (4-Bromo-2-chlorophenyl)hydrazine hydrochloride.
Analytical Workflow
Caption: Analytical workflow for the characterization of the final product.
Key Analytical Techniques
| Technique | Purpose | Expected Observations |
| High-Performance Liquid Chromatography (HPLC-UV) | Purity assessment and quantification of impurities. | A single major peak corresponding to the product with a purity of >98%. Retention time will be specific to the chosen method.[6] |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification of protons. | Aromatic protons will appear as multiplets in the aromatic region (typically 7.0-8.0 ppm). The hydrazine and hydrochloride protons may be broad and exchangeable. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of the carbon skeleton. | Six distinct signals in the aromatic region corresponding to the carbon atoms of the phenyl ring. |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. | The mass spectrum should show the molecular ion peak corresponding to the free base (C₆H₆BrClN₂) and/or its protonated form. |
Suggested HPLC-UV Method
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 235 nm).[7]
-
Column Temperature: 30°C.
Applications in Drug Discovery: The Fischer Indole Synthesis
A primary application of (4-Bromo-2-chlorophenyl)hydrazine hydrochloride in drug discovery is its use in the Fischer indole synthesis to create substituted indoles.[4] This reaction is a powerful tool for generating the indole scaffold, which is a common motif in many biologically active molecules.
Fischer Indole Synthesis Workflow
Caption: The Fischer Indole Synthesis using the target compound.
Experimental Protocol: Synthesis of a Substituted Indole
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Hydrazone Formation: In a round-bottom flask, dissolve (4-Bromo-2-chlorophenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol. Add a base (e.g., sodium acetate) to liberate the free hydrazine. To this solution, add the desired aldehyde or ketone (1.0 eq) and stir at room temperature or with gentle heating until the hydrazone formation is complete (monitored by TLC or HPLC).
-
Indolization: To the crude hydrazone, add an acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in a suitable solvent are common choices.
-
Heating: Heat the reaction mixture to an elevated temperature (typically 80-120°C) and monitor the progress of the reaction by TLC or HPLC.
-
Work-up: Upon completion, cool the reaction mixture and pour it into ice-water. Neutralize the excess acid with a base (e.g., NaOH or NaHCO₃).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Safety and Handling
(4-Bromo-2-chlorophenyl)hydrazine hydrochloride is a chemical that requires careful handling to minimize exposure and ensure laboratory safety. The following precautions are based on data for structurally similar compounds and should be strictly adhered to.[8][9][10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.
-
Inhalation: May be harmful if inhaled. Causes respiratory tract irritation.
-
Skin Contact: Causes skin irritation and may be harmful if absorbed through the skin.
-
Eye Contact: Causes serious eye irritation.
-
Ingestion: Harmful if swallowed.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[10]
Conclusion
(4-Bromo-2-chlorophenyl)hydrazine hydrochloride is a valuable and versatile chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly in the field of drug discovery. Its strategic importance is underscored by its utility in the Fischer indole synthesis, a foundational reaction for the construction of a wide range of biologically active indole derivatives. This guide has provided a comprehensive overview of its properties, detailed protocols for its synthesis and analysis, and insights into its applications, all grounded in scientific principles to support the work of researchers and scientists in advancing chemical and pharmaceutical research.
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